molecular formula C23H24N4O2 B4415079 2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone

2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4415079
M. Wt: 388.5 g/mol
InChI Key: FIHTVNYBKNPVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone, also known as BFQ or BPIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives, which have been widely studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects may contribute to its potential therapeutic properties.

Advantages and Limitations for Lab Experiments

2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, it has demonstrated a wide range of potential therapeutic properties, making it a versatile compound for research. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different neurotransmitter systems.

Future Directions

There are several potential future directions for research on 2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation is needed to fully understand its mechanism of action and its effects on different neurotransmitter systems. Other potential areas of research include its potential use in the treatment of mood disorders, anxiety disorders, and epilepsy.
In conclusion, 2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a promising compound for scientific research due to its potential therapeutic properties. Its synthesis method has been optimized, and it has demonstrated a wide range of potential applications. Further research is needed to fully understand its mechanism of action and its effects on different neurotransmitter systems.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and anticonvulsant properties in animal models. Additionally, 2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-21-14-18(22-7-4-12-29-22)13-20-19(21)15-24-23(25-20)27-10-8-26(9-11-27)16-17-5-2-1-3-6-17/h1-7,12,15,18H,8-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHTVNYBKNPVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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